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Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory
diseases.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of
Budesonide is critical for its safety and efficacy. Regulatory bodies require stringent control
over impurities. Budesonide Impurity C, chemically known as 16a,17-[(1RS)-
Butylidenebis(oxy)]-11p3-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione,
is a potential impurity that needs to be monitored and quantified.[2][3][4] This application note
provides a detailed protocol for the quantification of Budesonide Impurity C in Budesonide
API using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The
method described is based on established principles for the analysis of Budesonide and its
related substances.[5][6][7]

Materials and Methods

This section outlines the necessary reagents, equipment, and chromatographic conditions for
the analysis.

Reagents and Materials

e Budesonide API
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o Budesonide Impurity C Reference Standard (CAS: 1040085-99-1)[2][3]

o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Monobasic potassium phosphate (Analytical grade)

e Orthophosphoric acid (Analytical grade)

o Water (HPLC grade)

Equipment

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Analytical balance

pH meter

Sonicator

Volumetric flasks and pipettes

Syringe filters (0.45 pm)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of
Budesonide Impurity C.
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Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 um

) Acetonitrile : Phosphate Buffer (pH 3.2) (55:45,
Mobile Phase

viv)

Phosphate Buffer

Dissolve an appropriate amount of monobasic
potassium phosphate in water and adjust to pH
3.2 with orthophosphoric acid.

Flow Rate 1.0 mL/min
Injection Volume 20 pL
Column Temperature Ambient
Detection Wavelength 244 nm

Internal Standard

Dexamethasone (optional)

Experimental Protocols

Detailed step-by-step procedures for solution preparation and analysis are provided below.

Preparation of Standard Solutions

Budesonide Impurity C Stock Solution (100 pg/mL): Accurately weigh about 10 mg of

Budesonide Impurity C reference standard and transfer it to a 100 mL volumetric flask.

Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to obtain concentrations in the range of 0.1 pg/mL to 5

png/mL.

Preparation of Sample Solution

o Sample Stock Solution (1000 pg/mL of Budesonide): Accurately weigh about 100 mg of the

Budesonide API and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume

with methanol.
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o Working Sample Solution: Dilute the sample stock solution with the mobile phase to a final
concentration of approximately 100 pg/mL of Budesonide.

Analytical Procedure

o Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable
baseline is achieved.

« Inject the blank (mobile phase) to ensure no interfering peaks are present.
« Inject the working standard solutions to establish a calibration curve.
« Inject the working sample solution.

o The identification of Budesonide Impurity C in the sample chromatogram is based on the
retention time of the corresponding peak in the standard chromatogram.

e Quantify the amount of Budesonide Impurity C in the sample by using the calibration curve.

Data Presentation

The quantitative performance of the analytical method should be validated according to ICH
guidelines.[7] The following tables summarize the expected performance characteristics of the
method for the quantification of Budesonide Impurity C.

Table 1: Linearity Data

Concentration (pg/mL) Peak Area (Arbitrary Units)
0.1 5,200

0.5 26,500

1.0 51,800

2.5 130,100

5.0 258,900

Correlation Coefficient (r2) > 0.999
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Table 2: Accuracy (Recovery) Data

Spiked Concentration Measured Concentration
Recovery (%)
(ng/mL) (ng/imL)
0.5 0.49 98.0
1.0 1.01 101.0
2.5 2.47 98.8
Average Recovery (%) 99.3

Table 3: Precision Data

Repeatability (Intra-day)
Parameter

Intermediate Precision

(%RSD) (Inter-day) (%RSD)
Peak Area <20 <20
Retention Time <1.0 <1.0

Table 4: Limits of Detection and Quantification

Parameter Value (pg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantification (LOQ) 0.15

Mandatory Visualizations

Chemical Structures
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Figure 1. Chemical Structures of Budesonide and Impurity C.

Experimental Workflow
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Figure 2. Workflow for the quantification of Budesonide Impurity C.
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Figure 3. Key parameters for analytical method validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b590200?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

